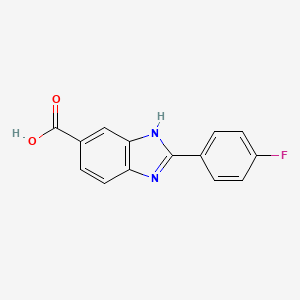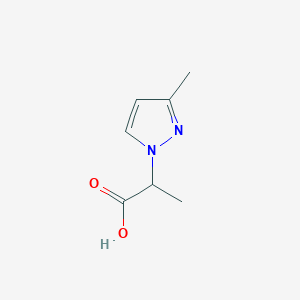
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid can be represented by the InChI code: 1S/C7H10N2O2/c1-5(7(10)11)6-3-4-9(8-6)2/h3-4,5H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is 154.17 . It is a solid substance .Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
The reactivity of certain pyrazole derivatives has been extensively studied for their value as building blocks in the synthesis of various heterocyclic compounds. For example, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives showcase significant utility in the creation of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This highlights the role of pyrazole derivatives in advancing heterocyclic chemistry and the synthesis of dyes, offering a path for the generation of versatile cynomethylene dyes from a broad range of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).
Role in Medicinal Chemistry
Pyrazole derivatives, particularly those with methyl substitution, are recognized for their potent medicinal properties, displaying a wide spectrum of biological activities. The extensive research into these compounds underscores their importance in medicinal chemistry, providing insights into synthetic approaches and highlighting their potential as therapeutic agents (Sharma et al., 2021).
Anticancer Applications
The exploration of pyrazoline derivatives in anticancer research has demonstrated their potential as therapeutic agents. Various synthetic methods have been utilized to produce pyrazoline derivatives that exhibit significant biological effects, reinforcing the relevance of pyrazoline in the development of new anticancer agents (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in multicomponent reactions (MCRs) for the synthesis of bioactive pyrazole derivatives underscore the efficiency of these approaches in pharmaceutical and medicinal chemistry. This review emphasizes the therapeutic applications of pyrazole derivatives synthesized via MCRs, highlighting their antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties among others (Becerra et al., 2022).
properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJIAJNAOGEPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)
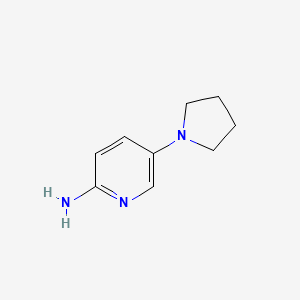
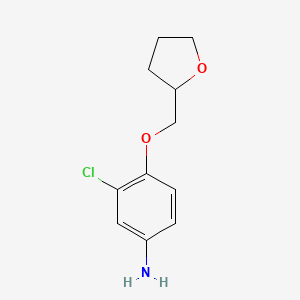
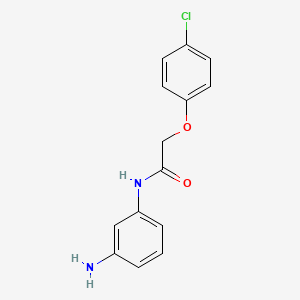
![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)
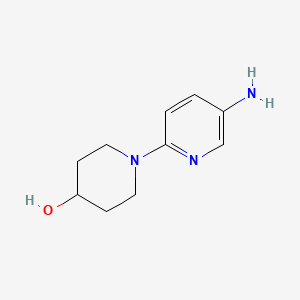
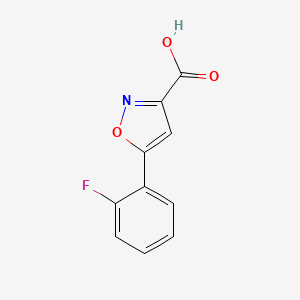
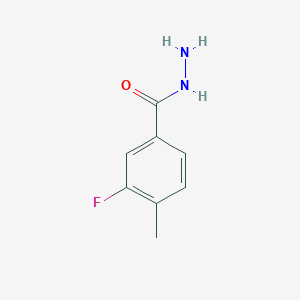
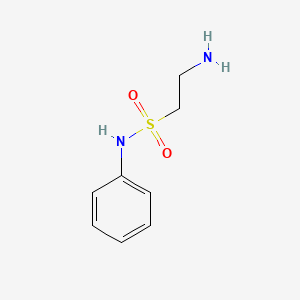
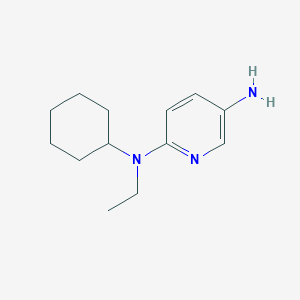
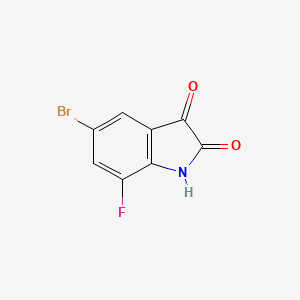
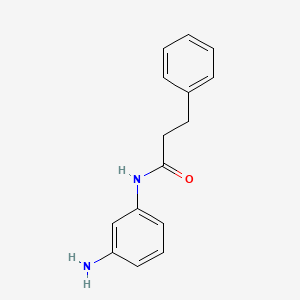
![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
